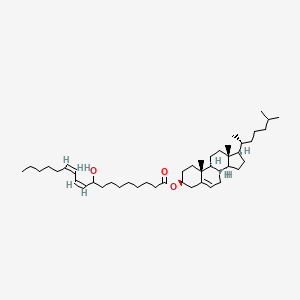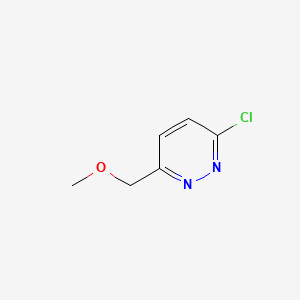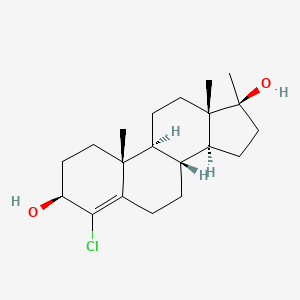
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the selective addition of the hydroxy group at the 13th position . Industrial production methods may involve more scalable processes, such as biocatalysis or chemical synthesis, to produce the compound in larger quantities.
化学反応の分析
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a different functional group, such as an alkane.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of very long-chain fatty acids and their derivatives.
Biology: The compound is studied for its role in cellular processes and its potential effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.
作用機序
The mechanism of action of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and can modulate signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways are still under investigation, but its role as a bioactive lipid suggests significant potential in therapeutic applications.
類似化合物との比較
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid can be compared with other similar compounds, such as:
Docosahexaenoic acid (DHA): While DHA lacks the hydroxy group at the 13th position, it shares similar structural features and biological roles.
Other hydroxydocosahexaenoic acids: These compounds have hydroxy groups at different positions, leading to variations in their biological activity and applications
特性
CAS番号 |
90780-53-3 |
|---|---|
分子式 |
C22H34O |
分子量 |
314.5 g/mol |
IUPAC名 |
(3Z,6E,8E,12Z,15Z,18Z)-docosa-3,6,8,12,15,18-hexaen-10-ol |
InChI |
InChI=1S/C22H34O/c1-3-5-7-9-11-12-13-15-17-19-21-22(23)20-18-16-14-10-8-6-4-2/h6-9,12-14,16-20,22-23H,3-5,10-11,15,21H2,1-2H3/b8-6-,9-7-,13-12-,16-14+,19-17-,20-18+ |
InChIキー |
WLJSEUMCVZZUTN-LZSWNSAASA-N |
SMILES |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
異性体SMILES |
CCC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CC)O |
正規SMILES |
CCCC=CCC=CCC=CCC(C=CC=CCC=CCC)O |
同義語 |
13-hydroxy Docosahexaenoic Acid; (±)13-HDoHE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)
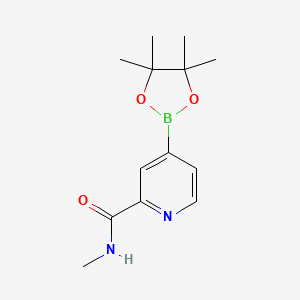
![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)
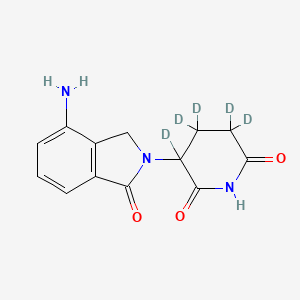
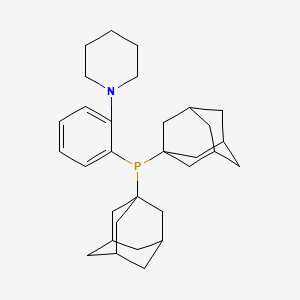
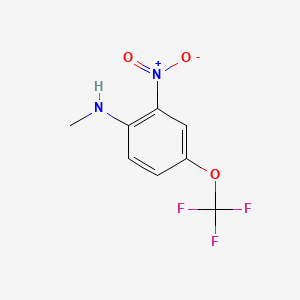
![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)
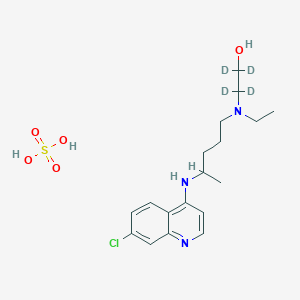
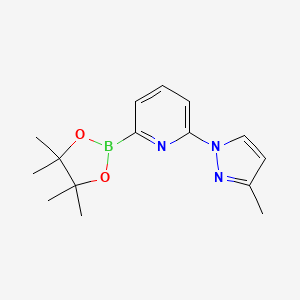
![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/new.no-structure.jpg)
